1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-19-12-11-18(23-24-19)16-9-6-10-17(13-16)22-20(25)21-14-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXBZYSSNZJAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl moiety can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester, followed by cyclization and functionalization to introduce the ethoxy group.
Coupling with Benzyl and Phenyl Groups: The pyridazinyl intermediate is then coupled with benzyl and phenyl groups through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Benzoylurea derivatives (e.g., 1-benzyl-3-(4-ethyl-benzoyl)urea) have shown moderate anticancer activity in preliminary studies, likely via apoptosis induction . The target compound’s pyridazine moiety could enhance selectivity for cancer-related enzymes.
Biological Activity
1-Benzyl-3-[3-(6-ethoxypyridazin-3-yl)phenyl]urea is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cells, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits biological activity primarily through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The inhibition is often quantified using IC50 values, indicating the concentration required to reduce cell viability by 50%.
- Induction of Apoptosis : Flow cytometry analyses reveal that this compound can induce apoptotic cell death in sensitive cancer cell lines. This process is critical for eliminating cancer cells and is often mediated through the activation of caspases and the disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the sub-G1 phase, indicating a potential mechanism for its anti-cancer effects.
Efficacy Against Cancer Cell Lines
Recent studies have documented the efficacy of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on HeLa Cells : In a study focusing on HeLa cells, treatment with this compound led to a significant increase in apoptotic markers compared to untreated controls. The study utilized Annexin V/PI staining to quantify apoptosis and flow cytometry to analyze cell cycle distribution.
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound may not only inhibit tumor growth but also enhance the efficacy of existing chemotherapeutics when used in combination therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
